molecular formula C16H18N4O3S B5878738 (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5878738
M. Wt: 346.4 g/mol
InChI Key: HJJPEVWFVKLZPS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that features a thiadiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Attachment of the Neopentyl Group: This step may involve alkylation reactions using neopentyl halides.

    Formation of the Propenamide Moiety: This can be done through condensation reactions involving nitrophenyl aldehydes and amides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiadiazole rings are often explored as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Thiadiazole derivatives are studied for their potential antimicrobial properties.

    Anti-inflammatory Agents: Some compounds in this class may exhibit anti-inflammatory activity.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)-2-propenamide
  • (E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)-2-propenamide

Uniqueness

The presence of the neopentyl group in (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-16(2,3)10-14-18-19-15(24-14)17-13(21)8-7-11-5-4-6-12(9-11)20(22)23/h4-9H,10H2,1-3H3,(H,17,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPEVWFVKLZPS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.